(±)-Vincadifformine is a complex alkaloid derived from the Vinca plant family, particularly noted for its pharmacological properties. It is a precursor to several important compounds, including vincamine, which is used in the treatment of various medical conditions such as cognitive disorders and circulatory issues. The compound's structural complexity and biological significance have made it a subject of extensive research in organic chemistry and pharmacology.
Vincadifformine is primarily extracted from the Vinca species, notably Vinca minor and Vinca major. These plants are known for their medicinal properties, attributed to their alkaloid content. The synthesis of vincadifformine can also be achieved through various chemical methods, enhancing its availability for research and therapeutic applications.
Vincadifformine belongs to the class of indole alkaloids, characterized by their complex ring structures and diverse biological activities. It is classified under the broader category of natural products, which are compounds produced by living organisms that often have significant pharmacological effects.
Several methods have been developed for the synthesis of (±)-vincadifformine, focusing on efficiency and yield. A notable approach involves the catalytic hydrogenation of (-)-tabersonine, a precursor compound. This method typically yields around 50% of vincadifformine after subsequent reactions involving oxidation and epimerization steps .
The molecular formula of (±)-vincadifformine is . Its structure features multiple fused rings typical of indole alkaloids, contributing to its biological activity.
(±)-Vincadifformine undergoes various chemical transformations that are crucial for its synthesis and functionalization:
The reaction conditions are critical; for instance, using m-chloroperbenzoic acid in dry benzene yields high conversions with minimal by-products when performed under controlled temperatures and inert atmospheres .
The mechanism by which (±)-vincadifformine exerts its pharmacological effects involves several pathways:
(±)-Vincadifformine has several scientific uses:
Vinca minor (lesser periwinkle) produces over 50 distinct monoterpene indole alkaloids (MIAs) through a conserved biosynthetic framework shared with related Apocynaceae species like Catharanthus roseus [1] [3]. The pathway initiates with the condensation of tryptamine (derived from tryptophan decarboxylation by tryptophan decarboxylase/TDC) and secologanin (from the methylerythritol phosphate/MEP pathway) catalyzed by strictosidine synthase (STR), forming strictosidine – the universal MIA precursor [1] [3]. Strictosidine β-D-glucosidase (SGD) then deglycosylates strictosidine, generating a highly reactive aglycone that spontaneously rearranges into 4,21-dehydrogeissoschizine and cathenamine. These intermediates serve as branchpoints for diverse MIA skeletons, including the eburnamine-vincamine type alkaloids characteristic of V. minor [1] [3]. Transcriptomic analyses reveal that MIA biosynthesis is spatially regulated, with young leaves under high light exposure showing elevated expression of early pathway genes (TDC, STR, SGD) compared to roots or mature leaves [1] [6]. This aligns with the higher accumulation of pharmacologically active MIAs like vincamine in photosynthetic tissues.
Table 1: Key MIA Types and Representative Compounds in Vinca minor
MIA Skeleton Type | Representative Alkaloids | Primary Organ Localization | Biosynthetic Complexity |
---|---|---|---|
Eburnamine-Vincamine | Vincamine, Vincaminoreine | Young leaves | High (Multiple modifications) |
Aspidosperma | Minovincinine, 1,2-Dehydroaspidospermidine | Roots | Moderate |
Iboga | Catharanthine | Leaves (Low abundance) | High |
Corynanthean | Akuammicine, Lochnericine | Leaves and Roots | Moderate |
(±)-Vincadifformine functions as a central biosynthetic hub in V. minor, channeling metabolic flux towards therapeutically significant eburnamine-vincamine alkaloids like vincamine and vincaminoreine [1] [3]. This tabersonine-derived aspidosperma-type MIA undergoes strategic oxidative modifications at key positions (C10, C19) that initiate skeletal rearrangements into the eburnamine scaffold. Metabolic profiling demonstrates that (±)-vincadifformine accumulates predominantly in young, metabolically active leaves [1], coinciding with elevated expression of downstream modification enzymes. Its conversion represents a critical branchpoint commitment step away from alternative pathways like the vindoline route prominent in C. roseus. Flux towards (±)-vincadifformine is dynamically regulated by developmental cues and environmental factors, with high-light conditions significantly enhancing the expression of genes encoding vincadifformine synthase (VS) and downstream hydroxylases [1] [6]. This positions (±)-vincadifformine as a metabolic linchpin connecting central MIA metabolism to the neuroactive alkaloids characteristic of V. minor.
The enzymatic transformation of the common intermediate O-acetylstemmadenine into (±)-vincadifformine is catalyzed by vincadifformine synthase (VS), likely existing as isoforms (VS1/VS2) similar to those characterized in C. roseus roots [1] [3]. VS orchestrates a complex rearrangement involving bond cleavage and reformation to generate the aspidosperma skeleton. Subsequent functionalization of (±)-vincadifformine involves regiospecific hydroxylases exhibiting remarkable position selectivity and substrate promiscuity:
Table 2: Key Enzymes Modifying (±)-Vincadifformine in Vinca minor
Enzyme | EC Class | Reaction Catalyzed | Key Product | Catalytic Efficiency (Km, µM) | Cellular Localization |
---|---|---|---|---|---|
Vincadifformine Synthase (VS1/2) | - | O-Acetylstemmadenine → Vincadifformine | (±)-Vincadifformine | Not fully characterized | Cytosol? |
Vincadifformine 19-Hydroxylase (V19H) | 1.14.14.- | Vincadifformine + O₂ + NADPH → 19-Hydroxyvincadifformine | Minovincinine | ~1.2 ± 0.3 (Vincadifformine) | Endoplasmic Reticulum |
Vincadifformine 10-Hydroxylase | 1.14.14.- | Vincadifformine + O₂ + NADPH → 10-Hydroxyvincadifformine | 10-Hydroxyvincadifformine | ~2.8 ± 0.7 (Vincadifformine) | Endoplasmic Reticulum |
Minovincinine 19-O-Acetyltransferase (MAT) | 2.3.1.- | Minovincinine + Acetyl-CoA → Echitovenine | Echitovenine | 3.5 ± 0.9 (Minovincinine) | Cytosol |
A critical methylation step in the vincamine pathway involves the cytosolic enzyme Vm16OMT (tabersonine/vincadifformine 16-O-methyltransferase). This S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase exhibits dual substrate specificity [1]:
De novo transcriptome sequencing of V. minor tissues (roots, young/old leaves under varying light, transformed hairy roots) provides a comprehensive resource revealing unexpected genetic organization and regulation [1] [3] [6]:
Table 3: Transcriptomic Features of Vinca minor MIA Pathway Genes
Gene | Expression Peak Tissue | Light Induction (Fold-Change) | Co-expressed Partners | Putative Regulatory miRNA |
---|---|---|---|---|
TDC | Young Leaves (High Light) | ~8.5x | STR, SGD, G10H | Novel-mir-12 |
STR | Young Leaves (High Light) | ~7.2x | TDC, SGD, GPPS | miR319a |
SGD | Young Leaves, Roots | ~4.1x (Leaves) | STR, GS, VS | miR156f |
VS (Vincadifformine Synthase) | Roots, Young Leaves | ~3.0x (Leaves) | SGD, MAT | Novel-mir-45 |
V19H | Young Leaves (High Light) | ~10.2x | Vm16OMT, D4H (Homolog) | miR828 |
Vm16OMT | Young Leaves (High Light) | ~15.7x | T16H, V19H, NMT | miR858 |
MAT | Roots | Not light-induced | VS, V19H | miR399d |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1